molecular formula C95H160N34O29 B15496055 Neuropeptide S (Mouse) acetate

Neuropeptide S (Mouse) acetate

Cat. No.: B15496055
M. Wt: 2242.5 g/mol
InChI Key: XZPWGSFVOSHARR-MZCIFBPXSA-N
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Description

Neuropeptide S (Mouse) acetate (NPS) is a 20-amino acid neuropeptide that acts as a potent endogenous agonist for the neuropeptide S receptor (NPSR), with an EC₅₀ of 3 nM . It is structurally distinct from other neuropeptides, such as neuropeptide Y (NPY) or peptide YY (PYY), and plays a critical role in modulating arousal, anxiety, locomotion, feeding behaviors, memory, and drug addiction . NPS is synthesized as a prepropeptide and processed into its active form, which binds to the G protein-coupled NPSR to regulate intracellular calcium mobilization and cAMP signaling . Its unique pharmacological profile has made it a focus in neuroscience research, particularly for understanding neuropsychiatric disorders and addiction mechanisms.

Properties

Molecular Formula

C95H160N34O29

Molecular Weight

2242.5 g/mol

IUPAC Name

acetic acid;(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[(2R)-2-[[2-[[(2R)-2-[[2-[[(2R)-2-[[2-[[(2R)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C93H156N34O27.C2H4O2/c1-48(2)72(126-71(136)44-109-77(140)64(41-68(99)133)124-83(146)60(30-20-38-108-93(104)105)120-85(148)62(122-76(139)54(97)45-128)39-52-21-8-6-9-22-52)88(151)111-43-70(135)114-65(46-129)78(141)110-42-69(134)112-49(3)74(137)115-55(25-12-15-33-94)80(143)117-57(27-14-17-35-96)84(147)127-73(51(5)131)89(152)125-66(47-130)87(150)123-63(40-53-23-10-7-11-24-53)86(149)119-59(29-19-37-107-92(102)103)81(144)118-58(28-18-36-106-91(100)101)79(142)113-50(4)75(138)116-56(26-13-16-34-95)82(145)121-61(90(153)154)31-32-67(98)132;1-2(3)4/h6-11,21-24,48-51,54-66,72-73,128-131H,12-20,25-47,94-97H2,1-5H3,(H2,98,132)(H2,99,133)(H,109,140)(H,110,141)(H,111,151)(H,112,134)(H,113,142)(H,114,135)(H,115,137)(H,116,138)(H,117,143)(H,118,144)(H,119,149)(H,120,148)(H,121,145)(H,122,139)(H,123,150)(H,124,146)(H,125,152)(H,126,136)(H,127,147)(H,153,154)(H4,100,101,106)(H4,102,103,107)(H4,104,105,108);1H3,(H,3,4)/t49-,50-,51-,54-,55-,56+,57-,58+,59-,60-,61+,62+,63+,64-,65-,66-,72-,73+;/m1./s1

InChI Key

XZPWGSFVOSHARR-MZCIFBPXSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@@H](CCCCN)NC(=O)[C@@H](CCCCN)NC(=O)[C@@H](C)NC(=O)CNC(=O)[C@@H](CO)NC(=O)CNC(=O)[C@@H](C(C)C)NC(=O)CNC(=O)[C@@H](CC(=O)N)NC(=O)[C@@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CO)N)O.CC(=O)O

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NCC(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N.CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Receptor Specificity
Compound Amino Acids Molecular Weight Primary Receptor EC₅₀/IC₅₀ Key Structural Features
Neuropeptide S (Mouse) 20 2242.5 NPSR 3 nM N-terminal serine, C-terminal amidation
Neuropeptide Y (NPY) 36 4492.0 Y1–Y6 receptors 0.5–10 nM C-terminal tyrosine-amide, PP-fold motif
PACAP-38 (31-38) 8 1507.6 PAC1/VPAC1/VPAC2 0.1–1 nM N-terminal histidine, C-terminal α-helix
Neuropeptide SF (Rat) 23 2270.6 NPFF1/NPFF2 12.1 nM Arginine-rich C-terminal
RFRP-3 (Human) 12 1508.7 NPFF1 0.7 nM RF-amide motif

Key Differences :

  • Receptor Selectivity : NPS exclusively targets NPSR, whereas NPY binds to six Y receptors (Y1–Y6) with varying affinities . PACAP-38 activates multiple receptors (PAC1/VPAC1/VPAC2), contributing to broader physiological effects .
  • Structural Motifs : NPS lacks the conserved PP-fold motif of NPY but shares C-terminal amidation with other RF-amide peptides like RFRP-3 .
Functional and Pharmacological Profiles
Arousal and Anxiety
  • NPS : Promotes wakefulness and reduces anxiety in rodent models via NPSR activation in the amygdala and hypothalamus .
  • NPY : Exerts anxiolytic effects through Y1 receptor activation but increases anxiety at high doses via Y2 receptors .
  • PACAP-38 : Induces stress-related behaviors through PAC1 receptors, contrasting with NPS’s anxiolytic role .
Locomotion and Feeding
  • NPS : Enhances locomotor activity and suppresses appetite via hypothalamic NPSR .
  • NPY : Stimulates feeding through Y1/Y5 receptors in the arcuate nucleus .
  • Neuropeptide SF : Inhibits food intake via NPFF2 receptors, opposing NPY’s orexigenic effects .
Memory and Addiction
  • NPS : Facilitates fear extinction and reduces drug-seeking behavior in addiction models .
  • PACAP-38 : Impairs memory consolidation via PAC1 receptor signaling .
Mechanisms of Vascular and Gastrointestinal Effects
  • NPS: Limited direct vascular effects reported; primary actions are CNS-mediated .
  • NPY: Potent vasoconstrictor in gastric and mesenteric arteries via Y1 receptors, synergizing with noradrenaline to reduce mucosal blood flow (e.g., 41% reduction at 0.2 nmol/kg/min) .
  • Endothelin-1 : Shares mucosal damaging effects with NPY but acts via endothelin receptors .

Table : Comparative Vascular Responses in Rat Gastric Mucosa

Compound Dose (nmol/kg/min) Blood Flow Reduction Mucosal Damage Area Receptor Antagonism Sensitivity
NPY 0.2 41% 15% Resistant to α₁-adrenoceptor blockade
Noradrenaline 45 84% 18% Blocked by prazosin (α₁-antagonist)
Neuropeptide S N/A No significant effect N/A N/A
Pharmacokinetics and Therapeutic Potential
  • NPS : Short plasma half-life (<10 min) due to rapid degradation by peptidases; engineered analogs with improved stability are under investigation .
  • NPY : Longer half-life (~20 min) but poor blood-brain barrier penetration; Y1/Y5 receptor agonists are explored for obesity .

Q & A

Q. What is the molecular structure of Neuropeptide S (Mouse) acetate, and how does it influence receptor activation potency?

this compound is a 20-amino acid peptide with the molecular formula C93H156N34O27 and a molecular weight of 2182.47 g/mol. Its potency as a neuropeptide S receptor (NPSR) agonist (EC50 = 3 nM) is attributed to conserved residues like Arg<sup>3</sup> and Asn<sup>4</sup>, which stabilize receptor binding. Structural integrity is critical for maintaining its modulatory effects on arousal and anxiety .

Q. Which behavioral assays are recommended to evaluate this compound’s effects on memory modulation in murine models?

The Morris water maze and fear conditioning tests are standard. For dose-response studies, administer 0.1–1.0 µg intracerebroventricularly (ICV) 15 minutes pre-test. Include control groups using NPSR antagonists (e.g., [tBu-D-Gly<sup>5</sup>]NPS) to isolate receptor-specific effects. Behavioral outcomes should be quantified using automated tracking software to minimize observer bias .

Q. What are the optimal administration routes and dosing regimens for this compound in locomotor activity studies?

Intraperitoneal (IP) injection (0.3–3.0 mg/kg) is suitable for systemic effects, while ICV delivery (0.1–1.0 µg) targets central pathways. Dosing should account for the peptide’s short half-life (~20 minutes in plasma). Use saline-based solvents to prevent aggregation, and validate purity via HPLC (>95%) to ensure reproducibility .

Q. How is this compound stability maintained during experimental workflows?

Store lyophilized powder at -20°C in moisture-free conditions. For in vivo use, reconstitute in sterile acetate buffer (pH 5.0) to prevent degradation. Avoid repeated freeze-thaw cycles; aliquot working solutions and store at -80°C for ≤1 year. Validate bioactivity post-reconstitution using calcium flux assays in NPSR-transfected HEK293 cells .

Advanced Research Questions

Q. How can researchers address contradictory findings on this compound’s dual anxiolytic and hyperarousal effects?

Contradictions arise from dose-dependent NPSR activation. At low doses (0.1 µg ICV), anxiolytic effects dominate in elevated plus maze tests, while higher doses (>1.0 µg) induce hyperlocomotion via noradrenergic pathways. Control for circadian rhythms and use telemetry to monitor real-time arousal states. Cross-validate results with NPSR knockout models .

Q. What structural modifications convert this compound into a receptor antagonist, and how are these applied experimentally?

Substituting L-amino acids at position 5 with D-isomers (e.g., D-Pen<sup>5</sup> or tBu-D-Gly<sup>5</sup>) converts it into a competitive antagonist. [tBu-D-Gly<sup>5</sup>]NPS shows a Ki of 0.8 nM and blocks NPSR-mediated cAMP production. Use these antagonists in pre-treatment protocols (10–30 minutes prior to agonist administration) to dissect NPSR-specific pathways in addiction models .

Q. What methodological considerations are critical for dose-response studies in this compound addiction research?

Employ a crossover design to minimize inter-subject variability. Use conditioned place preference (CPP) with escalating doses (0.3–3.0 mg/kg IP) and integrate microdialysis to measure dopamine release in the nucleus accumbens. Pair behavioral data with qPCR analysis of NPSR expression in reward circuits. Address batch variability via LC-MS/MS validation of peptide purity .

Q. How do species-specific variations in Neuropeptide S affect translational research outcomes?

Mouse NPS (Arg<sup>3</sup>, Asn<sup>4</sup>) has 85% sequence homology with rat NPS but differs from human NPS (Ser<sup>3</sup>, Asp<sup>4</sup>), altering receptor affinity. Cross-species studies require species-matched peptides and receptors. For example, human NPSR transfected into murine models may yield divergent cAMP signaling, necessitating careful interpretation of behavioral data .

Q. What analytical techniques are used to resolve this compound interactions with lipid-rich matrices in pharmacokinetic studies?

Automated solid-phase extraction (SPE) with C18 cartridges removes lipid interference from plasma samples. Quantify peptide levels via UPLC-MS/MS with a lower limit of detection (LLOD) of 0.1 ng/mL. For tissue distribution, use matrix-assisted laser desorption/ionization (MALDI) imaging to map spatial penetration in brain regions .

Q. How can in silico modeling enhance the design of this compound analogs with improved blood-brain barrier (BBB) permeability?

Molecular dynamics simulations predict BBB penetration by analyzing peptide hydrophobicity (LogP > -1.5) and hydrogen bonding (<8 donors). Modify N-terminal residues (e.g., acetylation) to reduce polarity. Validate predictions using in situ brain perfusion in rodents and compare with experimental permeability coefficients (Papp) .

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